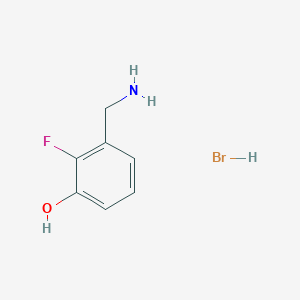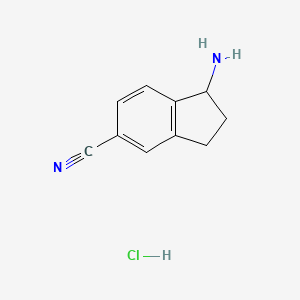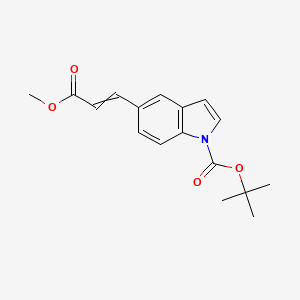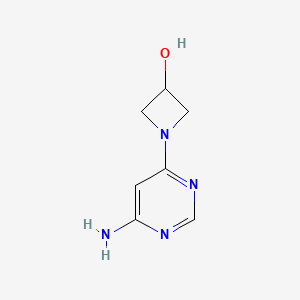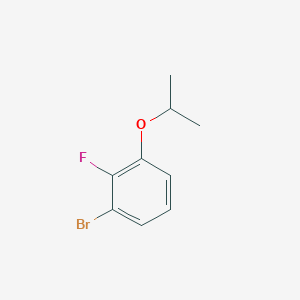
1-Bromo-2-fluoro-3-(1-methylethoxy)-benzene
Übersicht
Beschreibung
1-Bromo-2-fluoro-3-(1-methylethoxy)-benzene, also known as 1-Bromo-2-fluoro-3-methoxybenzene or 1-Bromo-2-fluoro-3-methoxybenzene, is a fluorinated aromatic compound that has been studied extensively for its potential applications in scientific research and various industries. This compound has been used in the synthesis of various pharmaceuticals, as well as in the production of organic compounds.
Wissenschaftliche Forschungsanwendungen
Synthesis of Chiral Alditols The compound and its related structures are useful in synthesizing chiral alditols. For instance, 2-bromo-2-deoxy-2-fluoro-hexopyranose and -pentopyranose compounds from various carbohydrate series were reacted to produce 1-bromo-1-deoxy-1-fluoro-1-iodo-alditols, showcasing the compound's relevance in organic synthesis and potentially in pharmaceutical development (Francisco et al., 2004).
Regioselective Fluorination Studies have shown the capability of 1-bromo-2-fluoro derivatives in regioselective fluorination, providing essential insights into the synthesis of complex organic molecules. This process has been successfully applied to 1-(2,2-dibromovinyl)benzene derivatives, demonstrating high yields and regioselectivities under various conditions (Zhao et al., 2016).
Antimicrobial Applications Derivatives of 1-bromo-2-fluoro compounds have shown significant antimicrobial properties. Compounds carrying fluoro, bromo, and other groups on the benzene ring were synthesized and displayed potent antimicrobial activity against various microorganisms, indicating the compound's potential in developing new antimicrobial agents (Liaras et al., 2011).
Eigenschaften
IUPAC Name |
1-bromo-2-fluoro-3-propan-2-yloxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO/c1-6(2)12-8-5-3-4-7(10)9(8)11/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJEQAIGYSJXYHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C(=CC=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-fluoro-3-(1-methylethoxy)-benzene | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


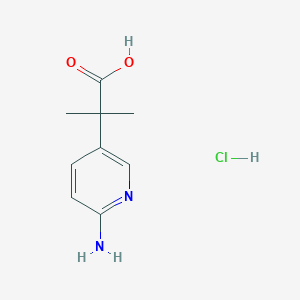
![cis-2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1375387.png)
![2-Oxaspiro[3.5]nonane-7-methanamine](/img/structure/B1375388.png)
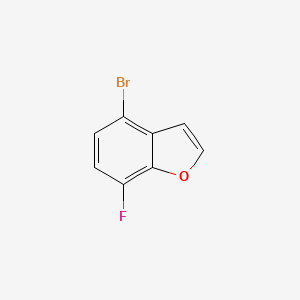
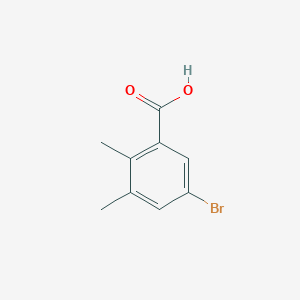
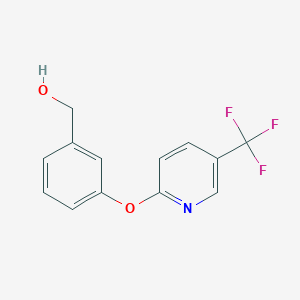


![1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid](/img/structure/B1375403.png)
